molecular formula C7H11NO3S B1310939 Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate CAS No. 93778-88-2

Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate

Cat. No.: B1310939
CAS No.: 93778-88-2
M. Wt: 189.23 g/mol
InChI Key: LTRPJRSRZAQDQI-LURJTMIESA-N
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Description

Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate is an organic compound with a unique structure that includes an isocyanate group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methylthio-substituted butyrate with an isocyanate source. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Ureas and carbamates.

Scientific Research Applications

Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or disruption of cellular processes.

Properties

IUPAC Name

methyl (2S)-2-isocyanato-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c1-11-7(10)6(8-5-9)3-4-12-2/h6H,3-4H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRPJRSRZAQDQI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427084
Record name Methyl N-(oxomethylidene)-L-methioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93778-88-2
Record name Methyl N-(oxomethylidene)-L-methioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-Isocyanato-4-(methylthio)butyric Acid Methyl Ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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